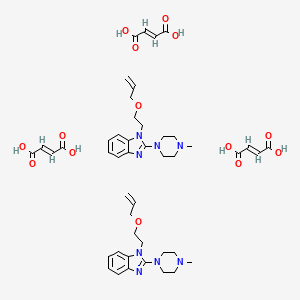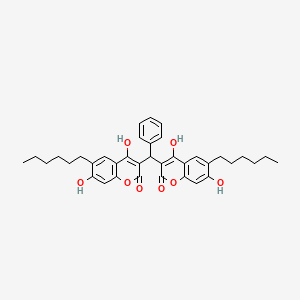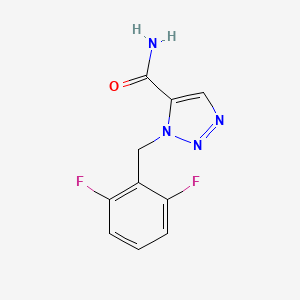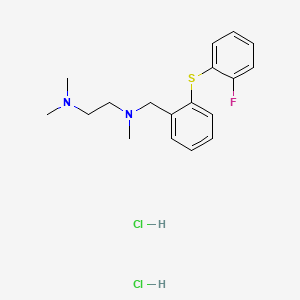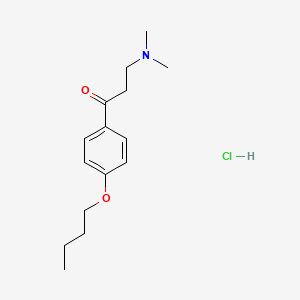
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a cyclopentyl group, and a phenyl group, making it a complex and unique molecule. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.
Urea Formation: The final step involves the reaction of the alkylated indole derivative with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, and catalysts such as lutidine may be employed to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of tubulin polymerization, making it a candidate for anticancer research.
Medicine: Its antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 have been evaluated, showing promising results.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
Uniqueness
Compared to similar compounds, Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- stands out due to its unique combination of an indole ring, a cyclopentyl group, and a phenyl group
Propiedades
Número CAS |
145131-15-3 |
|---|---|
Fórmula molecular |
C22H25N3O |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]-3-phenylurea |
InChI |
InChI=1S/C22H25N3O/c1-25-15-19(18-11-5-6-12-20(18)25)22(13-7-8-14-22)16-23-21(26)24-17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14,16H2,1H3,(H2,23,24,26) |
Clave InChI |
BWAXSUZJGFYIFP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



